molecular formula C11H13N3O2 B8791497 3-(2-phenoxyethoxy)-1H-pyrazol-5-amine CAS No. 120259-21-4

3-(2-phenoxyethoxy)-1H-pyrazol-5-amine

Cat. No.: B8791497
CAS No.: 120259-21-4
M. Wt: 219.24 g/mol
InChI Key: KZDSLMWXJMLBQJ-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethoxy)-1H-pyrazol-5-amine is a pyrazole derivative featuring a phenoxyethoxy substituent at the 3-position of the pyrazole core. This compound belongs to a broader class of 1H-pyrazol-5-amine derivatives, which are extensively studied for their pharmacological and chemical properties. The phenoxyethoxy group introduces unique steric and electronic characteristics, distinguishing it from analogs with simpler substituents (e.g., halogens, alkyl chains, or heterocycles).

Properties

CAS No.

120259-21-4

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2-phenoxyethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C11H13N3O2/c12-10-8-11(14-13-10)16-7-6-15-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14)

InChI Key

KZDSLMWXJMLBQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=NNC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 3-position substituent on the pyrazole core critically influences molecular properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of 3-Substituted 1H-Pyrazol-5-amine Derivatives
Substituent at 3-Position Molecular Weight (g/mol) Key Properties Biological Activity References
2-Phenoxyethoxy (Target Compound) ~273.3 (estimated) High steric bulk, moderate lipophilicity, ether-oxygen enhances polarity Not reported (inferred: potential for enzyme inhibition)
4-Fluorophenyl 179.2 Electron-withdrawing group; enhances binding via halogen interactions BoNTA inhibition (IC₅₀: 0.9 µM)
4-Bromophenyl 240.1 Increased lipophilicity; NMR δ: 7.35 (d, Ar-H), 8.21 (s, NH) Not explicitly reported
Trifluoromethylphenyl 227.1 Strong electron-withdrawing effect; enhances metabolic stability Plasmodium falciparum inhibitor (58% yield)
Heptan-3-yl (aliphatic) 166.3 Flexible alkyl chain; high lipophilicity Unknown
Piperidin-4-yl (heterocyclic) 166.2 Basic nitrogen enhances solubility; potential for hydrogen bonding Unknown
Methylthio 129.2 Electron-rich sulfur; reactive under oxidative conditions Intermediate in drug synthesis

Physical and Spectroscopic Properties

  • NMR Shifts: Bromophenyl derivatives show distinct aromatic proton signals (δ: 7.35 ppm) compared to iodophenyl analogs (δ: 7.17 ppm), reflecting electronic differences . The phenoxyethoxy group would likely cause upfield shifts in adjacent protons due to electron-donating effects.
  • Solubility : Piperidin-4-yl and methoxy-substituted derivatives exhibit higher aqueous solubility than purely aromatic or aliphatic analogs .

Stability and Reactivity

  • Methylthio Group : Prone to oxidation, limiting utility in oxidative environments .
  • Phenoxyethoxy Group: Ether linkages offer hydrolytic stability under neutral conditions but may cleave under strong acids/bases.

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